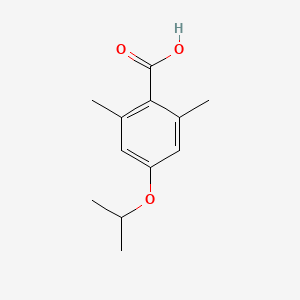

4-Isopropoxy-2,6-dimethylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Isopropoxy-2,6-dimethylbenzoic acid is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.25400 .

Synthesis Analysis

While specific synthesis methods for 4-Isopropoxy-2,6-dimethylbenzoic acid were not found in the search results, it’s worth noting that similar compounds have been synthesized using various methods. For instance, lanthanide complexes were prepared using 2,6-dimethylbenzoic acid and 1,10-phenanthroline as main ligand and auxiliary ligand .Molecular Structure Analysis

The molecular structure of 4-Isopropoxy-2,6-dimethylbenzoic acid consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Isopropoxy-2,6-dimethylbenzoic acid include a molecular weight of 208.25400 . Other properties such as density, boiling point, melting point, and flash point were not available in the search results .Wissenschaftliche Forschungsanwendungen

Biosynthesis and Catabolism

Research has explored the bacterial catabolism of related compounds to 4-Isopropoxy-2,6-dimethylbenzoic acid, revealing diverse metabolic pathways. For instance, studies on 4-hydroxy-3,5-dimethylbenzoic acid by different bacterial strains like Pseudomonas sp. HH35 and Rhodococcus rhodochrous N75 have shown varied degradation pathways. While Rhodococcus rhodochrous N75 accumulates degradation metabolites, Pseudomonas sp. HH35 converts the compound into a dead-end metabolite, identified as a cyclic tautomer of (3-methylmaleyl)acetone, highlighting the complexity and specificity of bacterial biosynthesis pathways (Cain et al., 1997).

Organic Synthesis and Chemistry

The reactivity of 2,6-dimethylbenzoic acid derivatives in organic synthesis has been a subject of interest, providing insights into the synthesis of complex molecules. For example, the action of aryllithium compounds on diarylketones, starting from 2,6-dimethylbenzoic acid, has led to the synthesis of novel compounds like 2,2′‐bis‐(2,6‐Dimethylbenzoyl)‐3,3′‐dimethyldibenzyl, demonstrating the utility of these compounds in constructing intricate molecular structures (Faber & Nauta, 2010).

Materials Science and Corrosion Inhibition

Research into dimethylbenzoic acid derivatives has extended to materials science, particularly in the study of corrosion inhibitors. Compounds like 2,5-Bis(4-dimethylaminophenyl)-1,3,4-oxadiazole have been synthesized from related dimethylbenzoic acids and investigated for their efficacy in inhibiting corrosion in mild steel within acidic environments. These studies provide valuable information for developing new materials with enhanced resistance to corrosion, contributing to the longevity and durability of metallic structures (Bentiss et al., 2004).

Antineoplastic Agent Synthesis

The synthesis of antineoplastic agents from dimethylbenzoic acid derivatives highlights the potential pharmaceutical applications of these compounds. An improved synthesis route for 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a novel anticancer agent, starting from 3,4-dimethylbenzoic acid, showcases the importance of these derivatives in developing therapeutic agents. This research not only contributes to the field of medicinal chemistry but also opens up new avenues for cancer treatment strategies (Atwell et al., 2002).

Eigenschaften

IUPAC Name |

2,6-dimethyl-4-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-7(2)15-10-5-8(3)11(12(13)14)9(4)6-10/h5-7H,1-4H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSLZIWTSGVMCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)C)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxy-2,6-dimethylbenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B599488.png)